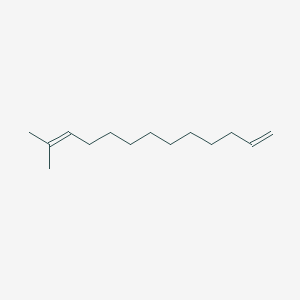
1,11-Tridecadiene, 12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Tridecadiene, 12-methyl-: is an organic compound with the molecular formula C13H24 . It is a type of diene, which means it contains two double bonds in its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its long carbon chain and the presence of double bonds, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,11-Tridecadiene, 12-methyl- can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. Another method is the Heck reaction , which couples alkenes with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of 1,11-Tridecadiene, 12-methyl- often involves catalytic dehydrogenation of longer-chain alkanes. This process uses metal catalysts such as platinum or palladium to remove hydrogen atoms and form double bonds in the carbon chain.
Chemical Reactions Analysis
Types of Reactions: 1,11-Tridecadiene, 12-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to form saturated hydrocarbons using catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Scientific Research Applications
1,11-Tridecadiene, 12-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,11-Tridecadiene, 12-methyl- exerts its effects involves its ability to participate in addition reactions due to the presence of double bonds. These double bonds can react with various reagents, leading to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the electron density around the double bonds, which can be affected by substituents on the carbon chain.
Comparison with Similar Compounds
1,11-Tridecadiene: Similar structure but without the methyl group.
1,12-Tridecadiene: Similar structure but with the double bonds in different positions.
1,10-Tridecadiene: Similar structure but with the double bonds in different positions.
Uniqueness: 1,11-Tridecadiene, 12-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The position of the double bonds also plays a crucial role in determining the compound’s chemical behavior and applications.
Properties
CAS No. |
180722-75-2 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
12-methyltrideca-1,11-diene |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4,13H,1,5-12H2,2-3H3 |
InChI Key |
YRRXXGBEHQKNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCCCCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


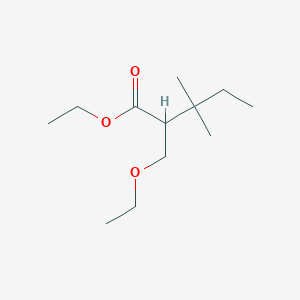
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)


![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
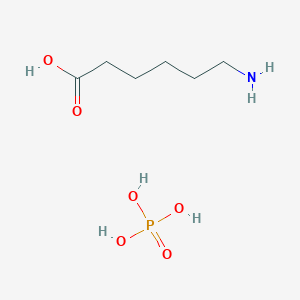

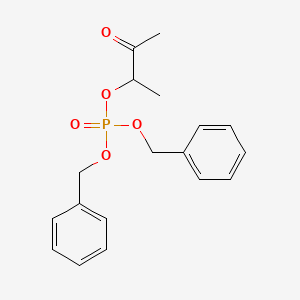
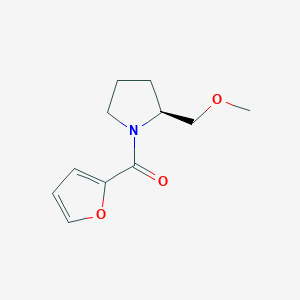
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
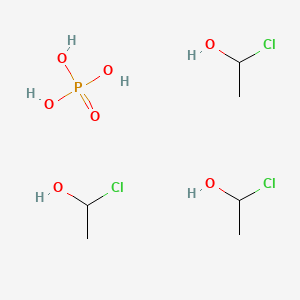

![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
